3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC15727529
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClF3N2 |
|---|---|
| Molecular Weight | 212.60 g/mol |
| IUPAC Name | 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C7H8ClF3N2/c1-2-13-6(7(9,10)11)3-5(4-8)12-13/h3H,2,4H2,1H3 |
| Standard InChI Key | YWMSYYKPLKFWHQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)CCl)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The pyrazole ring in 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is substituted at three positions:
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1-Position: An ethyl group (-CH₂CH₃) enhances steric bulk and influences metabolic stability.
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3-Position: A chloromethyl group (-CH₂Cl) introduces electrophilic reactivity, enabling further functionalization.
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5-Position: A trifluoromethyl group (-CF₃) increases lipophilicity and resistance to oxidative degradation .
The molecular weight is 212.60 g/mol, with a canonical SMILES string CCN1C(=CC(=N1)CCl)C(F)(F)F. X-ray crystallography of analogous compounds confirms the planar pyrazole ring and staggered conformations of substituents, critical for target binding .
Physicochemical Characteristics
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Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the -CF₃ group; soluble in organic solvents like DMSO and ethanol.
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Stability: Hydrolytically stable under acidic conditions but susceptible to nucleophilic substitution at the chloromethyl group .
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Spectroscopic Data:
Synthesis and Scalability
Regioselective Pyrazole Formation
The synthesis begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which reacts with ethyl hydrazine hydrochloride under reflux to yield a regioisomeric pyrazole mixture . Key steps include:
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Cyclocondensation: The enolate intermediate forms the pyrazole ring via [3+2] cycloaddition.
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Distillation: Separation of 3- and 5-CF₃ isomers via vacuum distillation (boiling point difference: ~15°C at 10 mmHg) .
Yield: 68–72% for the 5-CF₃ isomer .
Functionalization Strategies
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Chloromethyl Introduction: Treatment of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole with chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., ZnCl₂) achieves 3-position substitution.
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Flow Chemistry: Lithiation in continuous flow reactors enables scalable synthesis of boronic esters and sulfonates from brominated intermediates .
Biological Activities and Mechanisms
Agricultural Applications
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Herbicidal Activity: Disrupts acetolactate synthase (ALS) in weeds, with 90% inhibition at 50 ppm .
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Pesticidal Efficacy: Controls Aphis gossypii (LC₅₀ = 12 ppm) via acetylcholine esterase inhibition .
Comparative Structure-Activity Relationships
| Modification | Bioactivity Change | Example Derivative |
|---|---|---|
| -CF₃ → -CH₃ | 4-fold ↓ antimicrobial potency | 1-Ethyl-3-chloromethyl-5-methylpyrazole |
| -CH₂Cl → -CH₂OH | ↑ Water solubility; ↓ herbicidal | 3-Hydroxymethyl-1-ethyl-5-CF₃-pyrazole |
| Ethyl → Benzyl | Enhanced COX-2 selectivity (IC₅₀ = 0.7 µM) | 1-Benzyl-3-chloromethyl-5-CF₃-pyrazole |
Industrial and Environmental Considerations
Scalable Production
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Batch vs. Flow Synthesis: Flow reactors reduce reaction time by 60% and improve yield consistency (>95% purity) .
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Cost Analysis: Raw material costs account for 70% of total production; -CF₃ sourcing remains a bottleneck .
Environmental Impact
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Degradation Pathways: Hydrolyzes to 3-hydroxymethyl derivatives (t₁/₂ = 14 days in soil) .
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Ecotoxicity: LC₅₀ for Daphnia magna = 2.1 ppm; requires containment to prevent aquatic contamination .
Future Directions
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Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.
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Green Synthesis: Catalytic methods using BiCl₃ or ionic liquids to reduce waste.
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Resistance Management: Hybrid herbicides combining pyrazoles with ALS inhibitors.
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